N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide
Description
N-(4-{[3-(Pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide is a synthetic small molecule characterized by:
- Azetidine core: A four-membered saturated heterocyclic ring, providing conformational rigidity.
- Pyridin-4-yloxy substituent: An ether-linked pyridine moiety at the 3-position of the azetidine.
- Acetamide group: Attached to a para-substituted phenyl ring, which is connected to the azetidine via a methylene bridge.
Properties
IUPAC Name |
N-[4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13(21)19-15-4-2-14(3-5-15)10-20-11-17(12-20)22-16-6-8-18-9-7-16/h2-9,17H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGHDSYRILDCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide typically involves multiple steps:
Formation of the Pyridin-4-yloxy Group: This step involves the reaction of pyridine with an appropriate halogenated compound to introduce the pyridin-4-yloxy group.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving suitable precursors.
Coupling Reaction: The pyridin-4-yloxy and azetidine intermediates are coupled using a suitable coupling agent to form the desired compound.
Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Linear amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide is primarily explored for its potential as a therapeutic agent. Its structural features suggest several pharmacological activities:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that azetidine derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins .
- Antimicrobial Properties : The pyridine moiety is known for its ability to interact with bacterial enzymes, making this compound a candidate for developing new antibiotics. Preliminary studies have demonstrated efficacy against various bacterial strains .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology. Investigations into its effects on neurotransmitter systems could lead to advancements in treating neurological disorders such as depression and anxiety .
Drug Design and Development
This compound serves as a scaffold for designing novel drugs. Its structural versatility allows chemists to modify functional groups to enhance bioactivity and selectivity towards specific biological targets .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of azetidine derivatives, including this compound. The researchers found that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of pyridine-containing compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional Group Analysis
- Azetidine vs.
- Pyridin-4-yloxy vs. Hydroxy/Pyridin-3-yl : The ether linkage in the target reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., ), but improves metabolic stability. Pyridin-4-yloxy’s orientation may optimize π-π stacking versus 3-position isomers .
- Acetamide Positioning : The para-substituted acetamide in the target allows for linear alignment with adjacent groups, contrasting with ortho-substituted analogs (e.g., ), which may hinder rotational freedom.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s azetidine and pyridin-4-yloxy groups balance hydrophilicity (ether oxygen) and lipophilicity (aromatic rings), suggesting moderate solubility in polar solvents.
- Comparatively, hydroxylated analogs (e.g., ) exhibit higher aqueous solubility but lower membrane permeability.
Biological Activity
N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamide moiety, an azetidine ring, and a pyridine derivative. The structural formula can be described as follows:
This unique structure is hypothesized to contribute to its biological activity through various mechanisms.
1. Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar azetidine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 μg/mL to 7 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| A | S. aureus | 2 |
| B | E. coli | 5 |
| C | P. aeruginosa | 7 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
3. Anticancer Activity
Recent studies have explored the anticancer potential of related azetidine derivatives, which have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the need for further investigation into this compound's efficacy in cancer therapy .
Study on Antimicrobial Effectiveness
A study conducted on a series of azetidine derivatives, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus. The compound was tested alongside standard antibiotics, showing comparable effectiveness, which suggests its potential as an alternative therapeutic agent in treating bacterial infections.
Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory properties of related compounds, it was found that the inhibition of NO production was dose-dependent. The results indicated that at higher concentrations, the azetidine derivatives could significantly reduce inflammation markers in vitro, supporting their use in inflammatory disease management.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide and its analogs?
- Methodological Answer : A multi-step approach is typically used, starting with the functionalization of the phenyl ring. For example, a Mitsunobu reaction or nucleophilic substitution can introduce the azetidine moiety. The pyridinyloxy group is often added via coupling reactions (e.g., Buchwald-Hartwig amination). In related compounds, refluxing intermediates with catalysts like Zeolite Y-H in pyridine has been effective for cyclization . Purification involves recrystallization (ethanol) or column chromatography, followed by characterization via H NMR and LC-MS to confirm structure and purity .
Q. How are spectroscopic techniques (NMR, LC-MS) utilized to characterize this compound?
- Methodological Answer :
- H NMR : Key peaks include the acetamide methyl group (~2.03 ppm) and aromatic protons from the pyridine and phenyl rings (7.0–8.5 ppm). Axial/equatorial protons in the azetidine ring appear as distinct multiplets near 3.0–4.5 ppm .
- LC-MS : The molecular ion peak ([M+H]) is observed at m/z 376.0 for analogs, with fragmentation patterns confirming substituent connectivity .
- Data Table :
| Property | Value | Source |
|---|---|---|
| Melting Point | 204–205°C | |
| H NMR (DMSO-d6) | δ 2.03 (s, 3H, CH3), 7.04–8.53 | |
| LC-MS ([M+H]) | m/z 376.0 |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antiproliferative activity is commonly assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated after 48–72 hours of exposure. For receptor-targeted studies, radioligand binding assays (e.g., kinase inhibition) are employed, with Western blotting to confirm downstream effects .
Advanced Research Questions
Q. How can structural modifications (e.g., pyridinyloxy substitution) influence pharmacokinetic properties?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances metabolic stability by reducing cytochrome P450 oxidation. Pyridinyloxy groups improve solubility via hydrogen bonding, as demonstrated in analogs with logP values <3.0. Computational modeling (e.g., molecular docking) predicts binding affinity to targets like kinase domains, guiding rational design .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Validate results using orthogonal methods:
- Purity : Confirm compound integrity via HPLC (>95% purity) .
- Dose-Response : Test a wider concentration range (nM–µM) to identify off-target effects.
- Cell Line Specificity : Compare activity in primary vs. immortalized cells .
Q. What strategies optimize synthetic yield for scale-up?
- Methodological Answer :
- Catalyst Screening : Zeolite Y-H improves cyclization efficiency compared to homogeneous catalysts .
- Solvent Optimization : Replacing pyridine with DMF reduces reaction time (from 5 hours to 2 hours) while maintaining yield.
- Workflow : Implement flow chemistry for intermediates prone to degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
